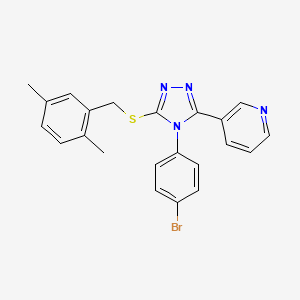
4-(3-Fluoro-4-methylbenzoyl)-5-(4-fluorophenyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Fluoro-4-metilbenzoil)-5-(4-fluorofenil)-1-(2-furilmetil)-3-hidroxi-1,5-dihidro-2H-pirrol-2-ona es un compuesto orgánico sintético que pertenece a la clase de pirrolonas
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-(3-Fluoro-4-metilbenzoil)-5-(4-fluorofenil)-1-(2-furilmetil)-3-hidroxi-1,5-dihidro-2H-pirrol-2-ona generalmente implica reacciones orgánicas de varios pasos. Los materiales de partida comunes incluyen cloruros de benzoilo sustituidos, derivados de fluorofenilo y compuestos basados en furano. Las reacciones pueden implicar:
Reacciones de condensación: Combinación del cloruro de benzoilo con el derivado de fluorofenilo en condiciones básicas.
Ciclización: Formación del anillo de pirrolona a través de la ciclización intramolecular.
Hidroxilación: Introducción del grupo hidroxilo utilizando agentes oxidantes.
Métodos de producción industrial
Los métodos de producción industrial pueden implicar la optimización de las condiciones de reacción para lograr mayores rendimientos y pureza. Esto puede incluir:
Catalizadores: Utilizando catalizadores específicos para mejorar las velocidades de reacción.
Control de temperatura y presión: Mantenimiento de condiciones óptimas de temperatura y presión.
Purificación: Empleo de técnicas como la recristalización o la cromatografía para la purificación.
Análisis De Reacciones Químicas
Tipos de reacciones
4-(3-Fluoro-4-metilbenzoil)-5-(4-fluorofenil)-1-(2-furilmetil)-3-hidroxi-1,5-dihidro-2H-pirrol-2-ona puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Conversión del grupo hidroxilo en un grupo carbonilo utilizando agentes oxidantes.
Reducción: Reducción del grupo carbonilo a un grupo hidroxilo.
Sustitución: Reacciones de sustitución de halógeno en el anillo de fluorofenilo.
Reactivos y condiciones comunes
Agentes oxidantes: Como permanganato de potasio o trióxido de cromo.
Agentes reductores: Como borohidruro de sodio o hidruro de aluminio y litio.
Solventes: Los solventes comunes incluyen diclorometano, etanol y agua.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir una cetona, mientras que la reducción puede producir un alcohol.
Aplicaciones Científicas De Investigación
Química: Como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Estudiando sus interacciones con macromoléculas biológicas.
Medicina: Investigando su potencial como agente terapéutico para el tratamiento de enfermedades.
Industria: Uso en el desarrollo de nuevos materiales o procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 4-(3-Fluoro-4-metilbenzoil)-5-(4-fluorofenil)-1-(2-furilmetil)-3-hidroxi-1,5-dihidro-2H-pirrol-2-ona implica su interacción con objetivos moleculares específicos. Estos pueden incluir:
Enzimas: Inhibición o activación de enzimas específicas.
Receptores: Unión a receptores y modulación de su actividad.
Vías: Afectación de vías de señalización celular.
Comparación Con Compuestos Similares
Compuestos similares
- 4-(3-Fluorobenzoil)-5-(4-fluorofenil)-1-(2-furilmetil)-3-hidroxi-1,5-dihidro-2H-pirrol-2-ona
- 4-(4-Metilbenzoil)-5-(4-fluorofenil)-1-(2-furilmetil)-3-hidroxi-1,5-dihidro-2H-pirrol-2-ona
Singularidad
4-(3-Fluoro-4-metilbenzoil)-5-(4-fluorofenil)-1-(2-furilmetil)-3-hidroxi-1,5-dihidro-2H-pirrol-2-ona es única debido al patrón de sustitución específico en los anillos benzoilo y fenilo, lo que puede conferir actividades biológicas y propiedades químicas distintas.
Propiedades
Fórmula molecular |
C23H17F2NO4 |
|---|---|
Peso molecular |
409.4 g/mol |
Nombre IUPAC |
(4Z)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-5-(4-fluorophenyl)-1-(furan-2-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H17F2NO4/c1-13-4-5-15(11-18(13)25)21(27)19-20(14-6-8-16(24)9-7-14)26(23(29)22(19)28)12-17-3-2-10-30-17/h2-11,20,27H,12H2,1H3/b21-19- |
Clave InChI |
AHTAXSSRTLZBKD-VZCXRCSSSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC=C(C=C4)F)/O)F |
SMILES canónico |
CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC=C(C=C4)F)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3Z)-1-(4-methylbenzyl)-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12012002.png)
![N-[4-(diethylamino)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12012012.png)

![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide](/img/structure/B12012021.png)
![5-phenyl-4-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12012022.png)

![N-(4-bromo-2-fluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12012037.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B12012038.png)
![[2-methoxy-4-[(E)-[[2-(4-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12012040.png)
![2-(4-Ethyl-1-piperazinyl)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12012048.png)
![N'-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12012052.png)


![2-(5-bromothiophen-2-yl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid](/img/structure/B12012064.png)
